![molecular formula C13H15ClN2S B2994158 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol CAS No. 298684-28-3](/img/structure/B2994158.png)
5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol
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Overview
Description
Synthesis Analysis
The synthesis of substituted imidazoles, such as 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen.Scientific Research Applications
Anti-inflammatory Properties
5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol derivatives have demonstrated broad biological activities, including anti-inflammatory properties. Research by Ganji and Agrawal (2020) focused on the synthesis of these derivatives and their evaluation for anti-inflammatory activity through molecular docking experiments against the cox-2 enzyme and in vivo studies using the carrageenan-induced rat paw edema model. These studies suggest that the derivatives of 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol could be potential candidates for developing new anti-inflammatory drugs Design, Synthesis and Antiinflammatory Evaluation of 5(6)-(un)-substituted-1H-Benzimidazol-2-ylthioacetylpiperazine Derivatives.
Antimicrobial Activity
The antimicrobial potential of 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol derivatives was explored in studies by Redayan, Ali, and Mohammed (2017), who synthesized a series of novel derivatives and evaluated their activity against various bacterial strains. These derivatives exhibited good to moderate antibacterial activity, highlighting their potential as antimicrobial agents Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety.
Corrosion Inhibition
Benzimidazole derivatives, including those related to 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol, have been studied for their corrosion inhibition properties on mild steel in acidic environments. Research conducted by Yadav et al. (2013) on three benzimidazole derivatives showed promising results as corrosion inhibitors, suggesting the application of these compounds in protecting metals from corrosion in industrial settings Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl.
Antitumor Activity
The antitumor potential of benzimidazole derivatives, including structures analogous to 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol, has been investigated, with some compounds showing the ability to block EGFR and HER2 activity in breast cancer cells. These findings, detailed by Chu et al. (2015), suggest that benzimidazole derivatives could serve as a basis for the development of new anticancer agents, offering hope for improved treatments A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells.
Safety and Hazards
The safety information available indicates that 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol is classified under GHS07, with the signal word "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 and the storage class code 11 - Combustible Solids .
Mechanism of Action
Target of Action
Benzimidazole derivatives, a key structural component of this compound, are known to interact with various biological targets, including tubulin, a vital part of the cytoskeleton and mitotic spindle .
Mode of Action
Benzimidazoles are known to bind to their targets and cause significant changes in their function . For instance, when interacting with tubulin, they can cause depolymerization, disrupting the cytoskeleton and mitotic spindle .
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways, primarily through their interaction with tubulin . This interaction can disrupt cell division and other cellular processes dependent on the cytoskeleton.
Result of Action
Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cellular processes dependent on the cytoskeleton, such as cell division .
properties
IUPAC Name |
6-chloro-3-cyclohexyl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c14-9-6-7-12-11(8-9)15-13(17)16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDIDPFUQPFOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol |
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